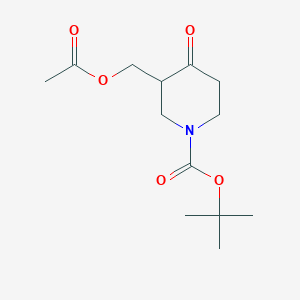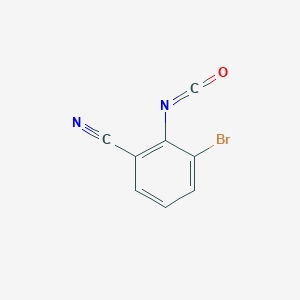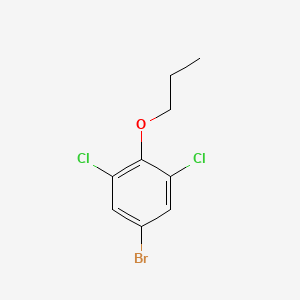![molecular formula C12H11ClF3N3O B1377663 5-Azetidin-3-yl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole hydrochloride CAS No. 1351659-00-1](/img/structure/B1377663.png)
5-Azetidin-3-yl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole hydrochloride
Descripción general
Descripción
5-Azetidin-3-yl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole hydrochloride is a chemical compound with the molecular formula C12H11ClF3N3O and a molecular weight of 305.68 g/mol . This compound is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of 5-Azetidin-3-yl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole hydrochloride or similar compounds often involves complex chemical reactions. For example, the synthesis of trifluoromethylpyridines, which share a similar trifluoromethylphenyl group, involves the use of fluorinated organic chemicals . Another example is the synthesis of azetidine derivatives, which involves the Horner–Wadsworth–Emmons reaction followed by aza-Michael addition with NH-heterocycles .Molecular Structure Analysis
The molecular structure of 5-Azetidin-3-yl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole hydrochloride can be analyzed using various spectroscopic techniques. For instance, the structure can be confirmed by X-ray diffraction . Additionally, the structure can be characterized by IR, 1H NMR, 13C NMR, and MS .Chemical Reactions Analysis
The chemical reactions involving 5-Azetidin-3-yl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole hydrochloride or similar compounds can be complex. For instance, the reactions of trifluoromethylpyridines involve the unique physicochemical properties of the fluorine atom . Another example is the reactions of azetidine derivatives, which involve the Suzuki–Miyaura cross-coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Azetidin-3-yl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole hydrochloride include a molecular weight of 305.68 g/mol . Other properties such as boiling point, solubility, and stability are not explicitly mentioned in the available literature.Aplicaciones Científicas De Investigación
1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives
- Summary of Application: This research focuses on the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings . These compounds are important in the development of pharmaceuticals .
- Methods of Application: The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
- Results or Outcomes: The structures of the novel heterocyclic compounds were confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .
2. 1,2,4-Oxadiazoles as Anti-Infective Agents
- Summary of Application: Research has been conducted on diversely substituted 1,2,4-oxadiazoles as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .
- Methods of Application: The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .
- Results or Outcomes: Replacement of pyrazole with indole broadened the spectrum against gram-positive organisms. The highest activity (MIC of 4 µg/mL) was observed for antibiotic 58 having indol-5-yl (R 2) and 4-trifluoromethyl substitutions against S. aureus ATCC .
3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives
- Summary of Application: This research focuses on the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings . These compounds are important in the development of pharmaceuticals .
- Methods of Application: The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
- Results or Outcomes: The structures of the novel heterocyclic compounds were confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .
4. 1,2,4-Oxadiazoles as Anti-Infective Agents
- Summary of Application: Research has been conducted on diversely substituted 1,2,4-oxadiazoles as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .
- Methods of Application: The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .
- Results or Outcomes: Replacement of pyrazole with indole broadened the spectrum against gram-positive organisms. The highest activity (MIC of 4 µg/mL) was observed for antibiotic 58 having indol-5-yl (R 2) and 4-trifluoromethyl substitutions against S. aureus ATCC .
3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives
- Summary of Application: This research focuses on the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings . These compounds are important in the development of pharmaceuticals .
- Methods of Application: The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
- Results or Outcomes: The structures of the novel heterocyclic compounds were confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .
4. 1,2,4-Oxadiazoles as Anti-Infective Agents
- Summary of Application: Research has been conducted on diversely substituted 1,2,4-oxadiazoles as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .
- Methods of Application: The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .
- Results or Outcomes: Replacement of pyrazole with indole broadened the spectrum against gram-positive organisms. The highest activity (MIC of 4 µg/mL) was observed for antibiotic 58 having indol-5-yl (R 2) and 4-trifluoromethyl substitutions against S. aureus ATCC .
Direcciones Futuras
The future directions for research on 5-Azetidin-3-yl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole hydrochloride or similar compounds could involve the development of novel applications. For instance, many novel applications of trifluoromethylpyridines are expected to be discovered in the future . Additionally, the development of new azetidine and oxetane amino acid derivatives through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates could be a promising avenue for future research .
Propiedades
IUPAC Name |
5-(azetidin-3-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O.ClH/c13-12(14,15)9-3-1-2-7(4-9)10-17-11(19-18-10)8-5-16-6-8;/h1-4,8,16H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGUKQUJNSEMRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Azetidin-3-yl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



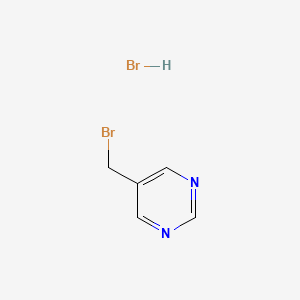
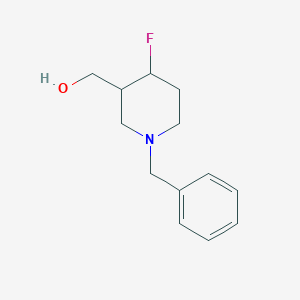
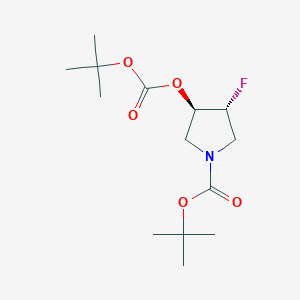
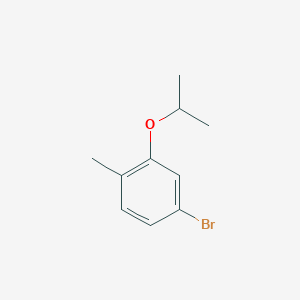
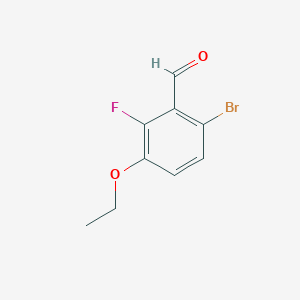
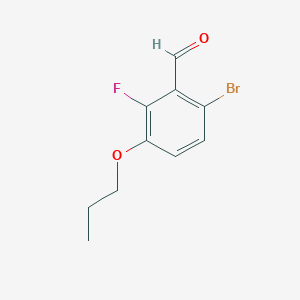
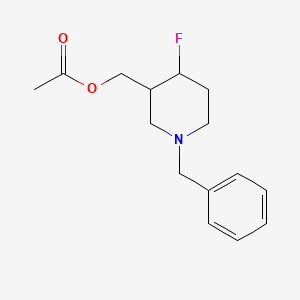
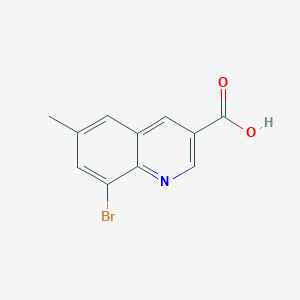
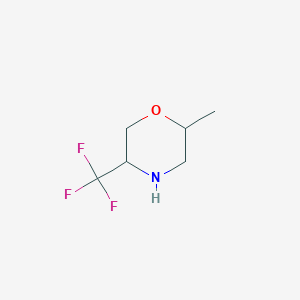
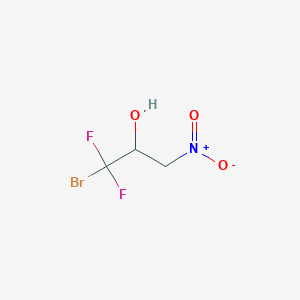
![2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylacetamide](/img/structure/B1377599.png)
